molecular formula C12H8Cl2S2 B109981 2,2'-Dichloro diphenyl disulfide CAS No. 31121-19-4

2,2'-Dichloro diphenyl disulfide

Cat. No. B109981
CAS RN: 31121-19-4
M. Wt: 287.2 g/mol
InChI Key: IQCDDWQDDMUOCQ-UHFFFAOYSA-N
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Patent
US08008350B2

Procedure details

Hexamethyldisilazane (4.4 ml) was added to a stirred solution of 2-chlorobenzenethiol (2.0 ml) and DMSO (3.7 ml) in dry acetonitrile at room temperature. After 2 h the white precipitate was filtered and washed (cold acetonitrile) to give the sub-title compound as a white solid (2.27 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[SH:17].C[S:19]([CH3:21])=O>C(#N)C>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17][S:19][C:21]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:10]

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)S
Name
Quantity
3.7 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 h the white precipitate was filtered
Duration
2 h
WASH
Type
WASH
Details
washed (cold acetonitrile)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)SSC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.